2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine typically involves multistep reactions starting from commercially available precursors. One common method involves the condensation of 2-aminopyridine with benzyl bromide to form the benzyloxy derivative, followed by cyclization with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener, more sustainable processes .
Chemical Reactions Analysis
Types of Reactions
2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Substitution: The ethan-1-amine side chain can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, dihydroimidazo[1,2-a]pyridine derivatives, and various substituted ethan-1-amine derivatives .
Scientific Research Applications
2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The imidazo[1,2-a]pyridine core can bind to the active site of enzymes, inhibiting their activity, while the benzyloxy group can enhance binding affinity through hydrophobic interactions . The ethan-1-amine side chain can form hydrogen bonds with amino acid residues in the target protein, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound features a piperazine ring instead of the imidazo[1,2-a]pyridine core.
3-Bromoimidazo[1,2-a]pyridine: This compound has a bromine atom at the 3-position instead of the benzyloxy group.
Uniqueness
2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyloxy group and the ethan-1-amine side chain enhances its versatility and potential for various applications .
Properties
Molecular Formula |
C16H17N3O |
---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
2-(8-phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C16H17N3O/c17-9-8-14-11-19-10-4-7-15(16(19)18-14)20-12-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12,17H2 |
InChI Key |
GVPXFGQMBBTPEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)CCN |
Origin of Product |
United States |
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